
1,4,6-Trichloro-2,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Trichloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of three chlorine atoms attached to the naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1,4,6-Trichloro-2,7-naphthyridine can be achieved through various synthetic routes. One common method involves the chlorination of 2,7-naphthyridine. The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1,4,6-Trichloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and amines. The major products formed depend on the nucleophile used.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically lead to the formation of partially or fully dechlorinated naphthyridine derivatives.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The products formed depend on the reaction conditions and the extent of oxidation.
Applications De Recherche Scientifique
1,4,6-Trichloro-2,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: Researchers use this compound as a tool to study enzyme interactions and receptor binding. Its unique structure allows for the exploration of various biological pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,4,6-Trichloro-2,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
1,4,6-Trichloro-2,7-naphthyridine can be compared with other naphthyridine derivatives such as:
1,3,6,8-Tetrachloro-2,7-naphthyridine: This compound has four chlorine atoms and exhibits different reactivity and biological activity compared to this compound.
2,7-Dichloro-1,8-naphthyridine: With only two chlorine atoms, this compound shows distinct chemical behavior and applications.
3-Iodo-1,5-naphthyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H3Cl3N2 |
|---|---|
Poids moléculaire |
233.5 g/mol |
Nom IUPAC |
1,4,6-trichloro-2,7-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-6-3-13-8(11)5-2-12-7(10)1-4(5)6/h1-3H |
Clé InChI |
QNJWGWKLSNBTSV-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=C1Cl)C(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


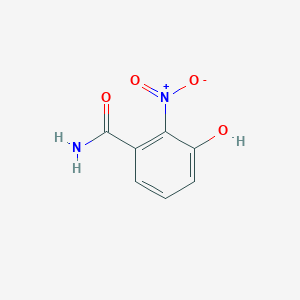
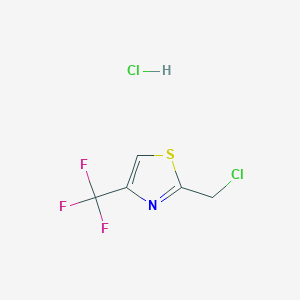
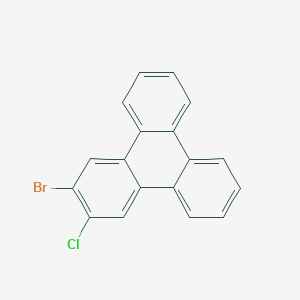
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
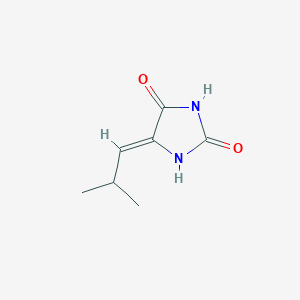
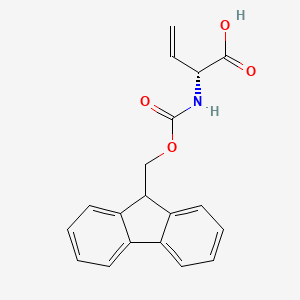

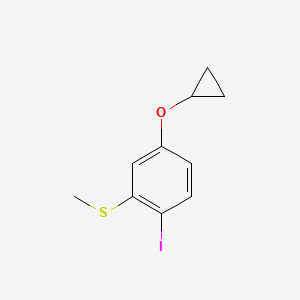
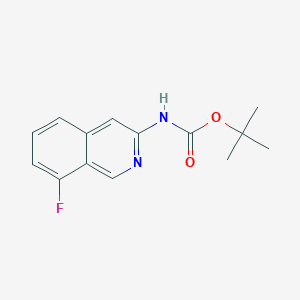



![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
